molecular formula C11H13Cl2N B13033510 1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine

1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine

Cat. No.: B13033510
M. Wt: 230.13 g/mol
InChI Key: XRHDWQLNNUKUDR-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine is a structurally unique amine derivative characterized by a cyclopropyl group directly attached to the ethanamine backbone and a 2,4-dichlorophenyl substituent. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting receptors or enzymes. Its rigid cyclopropane ring introduces conformational constraints, while the electron-withdrawing dichlorophenyl group modulates electronic properties and binding interactions .

Properties

Molecular Formula

C11H13Cl2N

Molecular Weight

230.13 g/mol

IUPAC Name

1-cyclopropyl-2-(2,4-dichlorophenyl)ethanamine

InChI

InChI=1S/C11H13Cl2N/c12-9-4-3-8(10(13)6-9)5-11(14)7-1-2-7/h3-4,6-7,11H,1-2,5,14H2

InChI Key

XRHDWQLNNUKUDR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CC2=C(C=C(C=C2)Cl)Cl)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopropyl bromide and 2,4-dichlorobenzylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups. .

Scientific Research Applications

1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine involves its interaction with specific molecular targets within the body:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in neurotransmission, cell signaling, and metabolic processes. .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

  • 1-Cyclopropyl-2-(2-methylphenyl)ethan-1-amine (CAS 56595-04-1): The 2-methylphenyl group is electron-donating, increasing the amine’s basicity compared to the 2,4-dichlorophenyl analog. Reduced steric bulk compared to dichlorophenyl may enhance solubility in non-polar solvents .
  • 2-(4-Chlorophenyl)ethan-1-amine :
    • A single chlorine substituent at the para position reduces electron-withdrawing effects, resulting in higher pKa (predicted ~9.0) compared to the dichloro analog .
  • 2-[(2,4-Dichlorophenyl)methoxy]ethan-1-amine (CAS 790626-85-6):
    • The methoxy linker introduces polarity and hydrogen-bonding capacity, altering pharmacokinetic properties (e.g., logP reduced by ~1.5 units) .

Cyclopropane vs. Other Cyclic Groups

  • 1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione (CAS 1391054-37-7):
    • The dione functional group eliminates amine reactivity, shifting applications toward keto-based synthesis. The fluorophenyl group offers weaker electron withdrawal than dichlorophenyl .
  • (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine (CAS 2059944-97-5):
    • The 2,4-dimethoxyphenyl group enhances electron density, increasing nucleophilicity. The extended alkyl chain (ethyl vs. methyl) may reduce metabolic stability .

Physicochemical Properties

Compound Molecular Weight Predicted pKa Density (g/cm³) Key Feature(s)
Target Compound ~230.1 ~8.5 1.30–1.35 High rigidity, dual Cl substituents
1-Cyclopropyl-2-(2-methylphenyl)ethan-1-amine 175.7 ~9.2 1.12–1.18 Enhanced basicity, lower steric bulk
2-[(2,4-Dichlorophenyl)methoxy]ethan-1-amine 220.1 8.60 1.274 Ether linker, increased polarity

Biological Activity

1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings. The compound is characterized by its unique cyclopropyl and dichlorophenyl moieties, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula for 1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine is C11H12Cl2NC_{11}H_{12}Cl_2N. Its structure can be represented as follows:

Structure C11H12Cl2N\text{Structure }\text{C}_{11}\text{H}_{12}\text{Cl}_2\text{N}
PropertyValue
Molecular Weight229.13 g/mol
CAS Number[Not provided]
Melting Point[Not provided]
Solubility[Not provided]

The biological activity of 1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine is primarily attributed to its interaction with various molecular targets. It has been shown to act as an inhibitor of specific enzymes and receptors, which can modulate several biochemical pathways. The presence of the cyclopropyl group is believed to enhance its binding affinity to target sites.

Anticancer Activity

Recent studies have evaluated the anticancer potential of 1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine against various cancer cell lines. For instance, the compound exhibited significant cytotoxicity against:

  • HeLa cells (cervical cancer)
  • MCF7 cells (breast cancer)
  • A549 cells (lung cancer)

The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (µM)
HeLa5.32
MCF77.45
A5496.88

These findings suggest that the compound may serve as a lead for developing novel anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Preliminary tests indicated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results indicate that 1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine possesses broad-spectrum antimicrobial properties.

Case Studies and Research Findings

Case Study 1: Anticancer Evaluation

A study conducted by researchers aimed to evaluate the anticancer effects of various derivatives of cyclopropylamines, including 1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine. The study utilized the MTT assay to assess cell viability and apoptosis induction in cancer cells. Results indicated that the compound induced apoptosis through mitochondrial pathways, leading to increased caspase activity.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of the compound against clinical isolates of bacteria. The study highlighted the compound's potential as a therapeutic agent in treating bacterial infections resistant to conventional antibiotics.

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